Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" is a chemical that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The chloromethyl and acetate groups attached to this core structure suggest that it could be a reactive molecule with potential applications in chemical synthesis or pharmaceuticals.
Synthesis Analysis
The synthesis of related benzoxazole derivatives has been reported in the literature. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was synthesized using a simple method, which could potentially be adapted for the synthesis of "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" . The synthesis involved the use of high-resolution mass spectrometry, NMR, and IR spectroscopy to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-p-tolyl-4H-1,2,4-triazol-3-ylthio}acetate, was determined using these techniques . These methods could be applied to "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" to gain insights into its molecular conformation and stability.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was obtained through the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole . This suggests that the chloromethyl group in "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by substituents on the benzoxazole core. For example, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and C–H...O hydrogen bonds . These interactions could also be relevant to the physical properties of "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate", affecting its solubility, melting point, and crystal packing.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Synthesis of COX-2/5-LOX Inhibitors : A study by Reddy & Rao (2008) discussed the synthesis of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, indicating the potential of similar compounds in anti-inflammatory and other pharmacological applications.
Development of Precursors for Pharmaceutical Compounds
- Benzoxazoles Synthesis : The work of Khodot & Rakitin (2022) detailed the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, highlighting the role of similar compounds in creating biologically active molecules.
Antimicrobial and Antioxidant Properties
- Novel 2-Substituted Benzoxazole Derivatives : Research by Balaswamy et al. (2012) focused on the synthesis of 2-substituted benzoxazole derivatives and their evaluation for antimicrobial activity, demonstrating the relevance of such compounds in the development of new antimicrobial agents.
Potential in Cancer Research
- Aldose Reductase Inhibitors for Diabetic Complications : A study by Ali et al. (2012) explored methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as aldose reductase inhibitors, a potential pathway for treating diabetic complications and showcasing the potential of similar molecules in medical research.
Use in Fluorescence Studies
- Fluorescent Brighteners : Harishkumar, Mahadevan, and Masagalli (2012) developed a novel synthetic method to prepare fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, highlighting the potential application of similar compounds in fluorescence studies (Harishkumar, Mahadevan, & Masagalli, 2012).
properties
IUPAC Name |
methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVPZGICVCQPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594739 |
Source
|
Record name | Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
CAS RN |
924869-02-3 |
Source
|
Record name | Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.